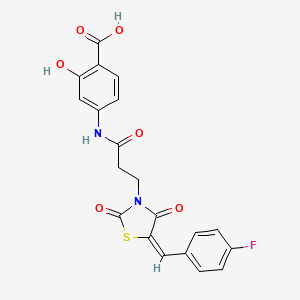

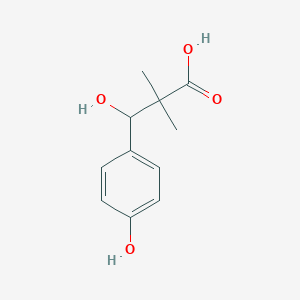

![molecular formula C20H19N5OS B2758877 2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide CAS No. 1358481-61-4](/img/structure/B2758877.png)

2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their potential as A2B receptor antagonists, which could have implications for anticancer activity .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis process was monitored using thin-layer chromatography .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by different spectral data and elemental analyses . For example, one of the compounds synthesized had an IR (KBr) max, cm −1 : 3514 (NH 2 ), and a 1 H NMR (DMSO-d 6 ) δ: 2.3 (s, 3H, CH 3 ), 6.7 (s, 2H, NH 2 , D 2 O-exchangeable), 7.5–7.9 (m, 8H, Ar–H; 3H, thiophen-H) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored by thin-layer chromatography . In one study, a previously unknown regioselective reaction of annulated heterocycles containing the dinitromethyl fragment with activated alkenes was discovered .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by IR, 1 H NMR, and mass spectral data followed by elemental analysis . For instance, one of the compounds had a yield of 80%, a melting point of 210–212°C, and exhibited certain peaks in its IR and NMR spectra .Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives are known for their broad spectrum of pharmacological activities. They have been investigated for their potential as antimicrobial agents, anticancer agents, and more due to their ability to interact with various biological targets. Quinoxaline and its analogs, such as the compound , can be synthesized through various methods, often involving the condensation of ortho-diamines with 1,2-diketones or other suitable precursors. These compounds have been explored for their antitumoral properties among other applications (Aastha Pareek and Dharma Kishor, 2015).

Biological Activities and Applications

The incorporation of specific functional groups into quinoxaline derivatives has led to the discovery of compounds with significant biological activities. These activities include antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. The structure-activity relationship (SAR) of these derivatives indicates that minor modifications in their chemical structure can significantly affect their biological potency and selectivity toward different biological targets. This highlights the potential of quinoxaline derivatives in the development of new therapeutic agents (Ali Irfan et al., 2021).

Quinoxaline Sulfonamides as Bioactive Compounds

The combination of quinoxaline with sulfonamide groups has been shown to enhance the pharmacological profile of these compounds, leading to the development of quinoxaline sulfonamide hybrids with a broad range of biomedical activities. These hybrids have been studied for various applications, including as diuretics, antibacterials, antifungals, and agents against several other diseases. The synthesis and study of these hybrids are critical for understanding their mechanism of action and for optimizing their therapeutic efficacy and safety profile (Ali Irfan et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is DNA . More specifically, it acts as a DNA intercalator . DNA intercalation is a process where a molecule is inserted between the base pairs of DNA. This can disrupt the DNA’s normal functioning and lead to various effects, such as inhibiting replication or transcription, which can have potent anti-cancer effects .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can cause the DNA to unwind or distort, disrupting normal DNA processes such as replication and transcription .

Biochemical Pathways

Given its mode of action as a dna intercalator, it likely affects pathways involved in dna replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells, particularly cancer cells .

Pharmacokinetics

In silico admet profiles have been generated for similar compounds . These profiles can provide valuable insights into the compound’s potential bioavailability and other pharmacokinetic properties .

Result of Action

The compound’s action as a DNA intercalator can lead to the inhibition of DNA replication and transcription . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells . As a result, the compound has demonstrated anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .

Future Directions

Future research could focus on further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as antimicrobial agents . Additionally, the potential of these compounds as A2B receptor antagonists could be further investigated for the development of new chemotherapeutic agents . The discovery of a previously unknown regioselective reaction also opens up new possibilities for the synthesis of these compounds .

properties

IUPAC Name |

2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-14-23-24-19-20(22-16-9-5-6-10-17(16)25(14)19)27-13-18(26)21-12-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWYUECTURWBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2758794.png)

![Ethyl 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2758795.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2758799.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2758808.png)

![1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2758811.png)

![1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2758813.png)

![methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate](/img/structure/B2758816.png)